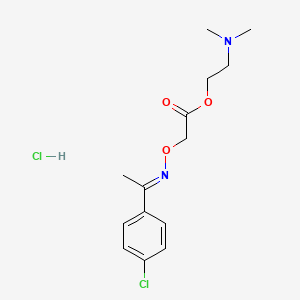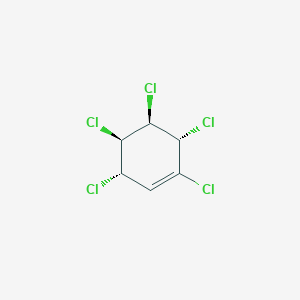
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene is a chlorocyclohexene that is cyclohexene which carries 5 chlorines at positions 1,3,4,5 and 6, respectively. It has (3S,4R,5R,6S) configuration. It is an enantiomer of a (3R,4S,5S,6R)-1,3,4,5,6-pentachlorocyclohexene.
Applications De Recherche Scientifique
Electrochemical Reduction
- A study by Merz et al. (2011) explored the electrochemical reduction of hexachlorocyclohexane (similar structure to pentachlorocyclohexene) at carbon cathodes. They found that this reduction results in the formation of benzene and chlorobenzene, suggesting potential applications in chemical synthesis or environmental remediation.
Oxidative Metabolism
- The oxidative metabolism of pentachlorocyclohexene was studied by Tanaka, Kurihara, & Nakajima (1979), who found that it is metabolized into various chlorocyclohexenol isomers. This indicates its potential role in biological systems or as a model compound for studying metabolic pathways.
Isomerization Studies
- Research conducted by Kurihara et al. (1974) on the isomerization of pentachlorocyclohexene-1 isomers in dimethyl sulfoxide provides insights into chemical reaction mechanisms and the stability of various isomers.
Enantioselective Transformation
- A study by Suar et al. (2005) examined the enantioselective transformation of hexachlorocyclohexane by soil bacteria. This research is significant for understanding the environmental fate of similar compounds and the development of bioremediation strategies.
Chromatographic Separation
- The work of Mössner & Ballschmiter (1994) on the separation of hexachlorocyclohexane and pentachlorocyclohexene isomers is relevant for analytical chemistry, particularly in the context of environmental analysis.
Biodegradation Pathways
- Kurihara et al. (1979) identified metabolites of lindane, a hexachlorocyclohexane isomer, in rat urine, contributing to our understanding of biodegradation pathways and toxicology.
Propriétés
Nom du produit |
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |
|---|---|
Formule moléculaire |
C6H5Cl5 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
(3S,4R,5R,6S)-1,3,4,5,6-pentachlorocyclohexene |
InChI |
InChI=1S/C6H5Cl5/c7-2-1-3(8)5(10)6(11)4(2)9/h1-2,4-6H/t2-,4+,5+,6+/m0/s1 |
Clé InChI |
MQYAVRUCONBHOR-REXQBJLCSA-N |
SMILES isomérique |
C1=C([C@H]([C@@H]([C@@H]([C@H]1Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
C1=C(C(C(C(C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



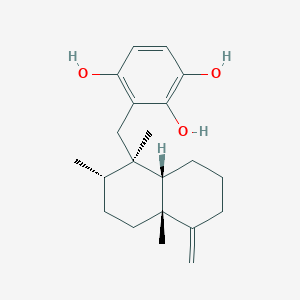
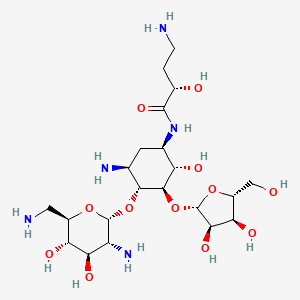
![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)
![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
![(5R,6R)-3-[2-(aminomethylideneamino)ethylthio]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1254691.png)
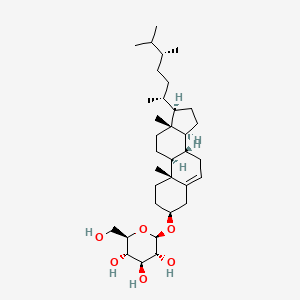
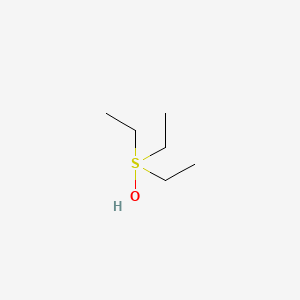
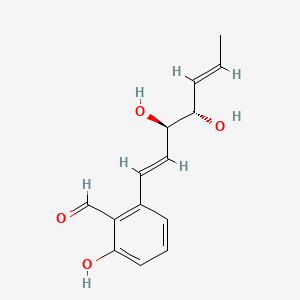
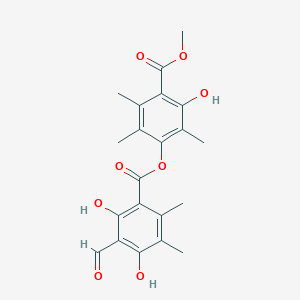


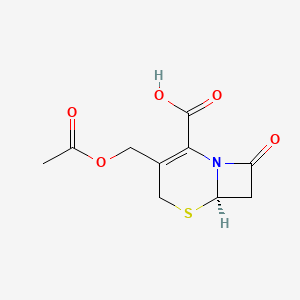
![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)
